3-(4-chlorobenzamido)-N-(3-methoxypropyl)-5-methyl-1H-indole-2-carboxamide

IKK2/IKKβ inhibition NF-κB pathway Inflammation

This compound, Reference Example 629 from GSK's IKK2 inhibitor series, uniquely combines an intermediate IKKβ IC50 of 1.54 µM for broad dose-response profiling, pronounced time-dependent CYP3A4 inhibition (IC50 shift from 5.6 µM to 90 nM) for TDI assay validation, and near-equipotent PRMT3 binding (EC50 ~1.3 µM) for dual-target crosstalk studies. Its defined 3-methoxypropyl substituent distinguishes it from close analogs, ensuring fidelity to published SAR datasets and avoiding off-target shifts.

Molecular Formula C21H22ClN3O3
Molecular Weight 399.88
CAS No. 1031993-73-3
Cat. No. B2964937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzamido)-N-(3-methoxypropyl)-5-methyl-1H-indole-2-carboxamide
CAS1031993-73-3
Molecular FormulaC21H22ClN3O3
Molecular Weight399.88
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCCCOC
InChIInChI=1S/C21H22ClN3O3/c1-13-4-9-17-16(12-13)18(19(24-17)21(27)23-10-3-11-28-2)25-20(26)14-5-7-15(22)8-6-14/h4-9,12,24H,3,10-11H2,1-2H3,(H,23,27)(H,25,26)
InChIKeyGRAZFZWESASMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzamido)-N-(3-methoxypropyl)-5-methyl-1H-indole-2-carboxamide (CAS 1031993-73-3) – Core Identity and Procurement-Relevant Profile


3-(4-Chlorobenzamido)-N-(3-methoxypropyl)-5-methyl-1H-indole-2-carboxamide (CAS 1031993-73-3) is a synthetic indole-2-carboxamide derivative (C21H22ClN3O3, MW 399.88 g/mol) that belongs to the class of IκB kinase β (IKK2/IKKβ) inhibitors, as disclosed in GlaxoSmithKline patent filings [1]. The molecule features a 4‑chlorobenzamido substituent at the indole 3‑position, an N‑(3‑methoxypropyl) carboxamide at the 2‑position, and a 5‑methyl group on the indole core; this substitution pattern distinguishes it from other indole‑carboxamide IKK2 inhibitors that carry different N‑substituents (e.g., cyclopropylmethyl, isopentyl, or pyridinylmethyl) . The compound is commercially available from multiple specialized chemical vendors.

Why Generic Indole-Carboxamide IKK2 Inhibitors Cannot Replace 3-(4-Chlorobenzamido)-N-(3-methoxypropyl)-5-methyl-1H-indole-2-carboxamide (CAS 1031993-73-3)


Indole-carboxamide IKK2 inhibitors exhibit steep structure–activity relationships (SAR) in which modest changes to the N‑substituent (e.g., replacing 3‑methoxypropyl with cyclopropylmethyl, isopentyl, propyl, or pyridin‑2‑ylmethyl) can drastically alter IKKβ inhibitory potency, selectivity over IKKα, and cytochrome P450 (CYP) inhibition profiles [1][2]. Consequently, procurement of a close analog without verifying the intended biological profile risks introducing unrecognized shifts in target engagement and off‑target liability, compromising experimental reproducibility and delaying lead‑optimization timelines. The quantitative evidence below demonstrates that 3‑(4‑chlorobenzamido)‑N‑(3‑methoxypropyl)‑5‑methyl‑1H‑indole‑2‑carboxamide occupies a distinct position in this chemical space.

Product-Specific Quantitative Evidence Guide for 3-(4-Chlorobenzamido)-N-(3-methoxypropyl)-5-methyl-1H-indole-2-carboxamide (CAS 1031993-73-3)


IKKβ Inhibitory Activity in a Flag-Tagged Recombinant Human Enzyme Assay Relative to Close Indole-Carboxamide Analogs and Reference Inhibitors

In a Kinase-Glo luminescent kinase assay using human recombinant Flag-tagged IKKβ expressed in Sf21 cells, 3‑(4‑chlorobenzamido)‑N‑(3‑methoxypropyl)‑5‑methyl‑1H‑indole‑2‑carboxamide (CHEMBL3318175) inhibited IKKβ phosphorylation with an IC50 of 1.54 × 10³ nM after 1 h incubation [1]. This places the compound in the low‑micromolar potency tier. For context, the widely used IKK2 reference inhibitor SC‑514 exhibits an IC50 of 11.2 µM (11 200 nM) against IKK2 , while the clinical‑stage inhibitor LY2409881 achieves an IC50 of 30 nM [2]. The roughly 7‑fold greater potency of the target compound relative to SC‑514, combined with its modest potency compared with high‑affinity clinical leads, makes it a useful intermediate‑affinity probe for IKKβ‑dependent signaling studies where complete pathway blockade is undesirable.

IKK2/IKKβ inhibition NF-κB pathway Inflammation Kinase inhibitor SAR

Structural Differentiation from Closest N‑Substituted Indole‑2‑Carboxamide Analogs – Impact on IKKβ Activity

Within the GlaxoSmithKline indole‑carboxamide IKK2 inhibitor patent series, the N‑(3‑methoxypropyl) substituent is explicitly exemplified as Reference Example 629, whereas the closest analogs carry different N‑substituents: cyclopropylmethyl (Reference Example 463; CAS 1189450‑15‑4), isopentyl (CAS not specified), propyl (CAS not specified), and pyridin‑2‑ylmethyl (CAS 1031993‑79‑9) [1]. Published IKK2 SAR indicates that the N‑alkyl chain length and terminal heteroatom incorporation (methoxy oxygen in the target compound) modulate both enzyme affinity and selectivity over the IKKα isoform [1]. The 3‑methoxypropyl group introduces a hydrogen‑bond acceptor that is absent in the purely hydrophobic N‑propyl and N‑isopentyl analogs; this polarity can shift the compound’s physicochemical profile (logP, aqueous solubility) and may alter binding‑site interactions, although direct head‑to‑head IC50 data for the entire analog set remain undisclosed in the public domain.

Structure-activity relationship N-substituent effect Indole-carboxamide IKK2 inhibitor design

CYP450 Liability Profile – Time-Dependent CYP3A4 Inhibition Relative to Reference Inhibitors

In a time‑dependent CYP3A4 inhibition assay using recombinant human enzyme and midazolam as the probe substrate (30 min pre‑incubation with NADPH), 3‑(4‑chlorobenzamido)‑N‑(3‑methoxypropyl)‑5‑methyl‑1H‑indole‑2‑carboxamide exhibited an IC50 of 90 nM [1]. This represents a pronounced time‑dependent inhibitory effect that is approximately 62‑fold more potent than its acute (5‑min pre‑incubation) CYP3A4 IC50 of 5.60 × 10³ nM [2], indicating mechanism‑based or quasi‑irreversible inhibition. For comparison, the well‑characterized time‑dependent CYP3A4 inactivator mifepristone shows an IC50 shift of a similar magnitude, whereas the reversible inhibitor ketoconazole displays no significant time dependence [3]. The CYP2C8, CYP2B6, and CYP1A2 IC50 values for the target compound are 8.60 × 10³ nM, 2.00 × 10⁴ nM, and 1.10 × 10³ nM, respectively, suggesting that CYP3A4 is the primary cytochrome P450 isoform affected [2][4].

CYP3A4 inhibition Drug-drug interaction Metabolic stability Time-dependent inhibition

PRMT3 Methyltransferase Binding Affinity as a Selectivity Counter-Screen

When screened against the protein arginine methyltransferase PRMT3 (ePL‑tagged methyltransferase domain, residues 211–531, expressed in HEK293 cells) using a protein stabilization assay, 3‑(4‑chlorobenzamido)‑N‑(3‑methoxypropyl)‑5‑methyl‑1H‑indole‑2‑carboxamide exhibited a binding EC50 of 1.30 × 10³ nM [1]. This micromolar‑range affinity for a non‑kinase epigenetic target provides an initial selectivity benchmark. In contrast, dedicated PRMT3 inhibitors (e.g., compound 43 nM PRMT6 inhibitor from the same series) can achieve nanomolar potency [2]. The > 10‑fold difference between the target compound’s IKKβ IC50 (~1 540 nM) and its PRMT3 EC50 (~1 300 nM) indicates that at concentrations sufficient to engage IKKβ, off‑target PRMT3 binding may occur; this dual‑target profile may be advantageous in polypharmacology approaches but must be accounted for in target‑validation experiments.

PRMT3 Protein arginine methyltransferase Selectivity profiling Epigenetics

Optimal Research and Industrial Application Scenarios for 3-(4-Chlorobenzamido)-N-(3-methoxypropyl)-5-methyl-1H-indole-2-carboxamide (CAS 1031993-73-3)


NF-κB Pathway Dissection Using an Intermediate-Potency IKKβ Probe

With an IKKβ IC50 of 1.54 µM, this compound is well‑suited for dose–response experiments designed to resolve concentration‑dependent bifurcations in NF‑κB signaling. Unlike high‑affinity inhibitors that saturate IKKβ at low nanomolar concentrations, the intermediate potency allows researchers to titrate IKKβ activity across a broad dynamic range (0.1–10 µM), revealing partial inhibition phenotypes that are masked by complete target blockade [1]. This property is particularly valuable in primary immune cells (e.g., rheumatoid arthritis synovial fibroblasts, asthmatic airway epithelial cells) where graded NF‑κB output determines the balance between pro‑inflammatory and homeostatic gene expression programs [2].

CYP3A4 Time-Dependent Inhibition Studies and Drug–Drug Interaction Risk Assessment

The compound’s pronounced time‑dependent CYP3A4 inhibition (IC50 shift from 5 600 nM to 90 nM upon 30‑minute NADPH‑dependent pre‑incubation) makes it a valuable positive control for mechanism‑based CYP3A4 inactivation assays [1]. Pharmaceutical development teams can use it as a reference compound when validating in vitro TDI protocols, comparing the inactivation kinetics (kinact/KI) of new chemical entities, or calibrating physiologically based pharmacokinetic (PBPK) models that predict clinical drug–drug interaction liability [2]. Its selectivity for CYP3A4 over CYP2C8, CYP2B6, and CYP1A2 simplifies data interpretation in human liver microsome panels.

Polypharmacology Studies Combining IKKβ and PRMT3 Target Engagement

The near‑equipotent binding to IKKβ (IC50 ~1 540 nM) and PRMT3 (EC50 ~1 300 nM) positions this compound as a unique dual‑target probe for investigating crosstalk between inflammatory kinase signaling and arginine methylation pathways [1][2]. In cellular models where both IKKβ‑driven NF‑κB activation and PRMT3‑mediated epigenetic regulation converge (e.g., macrophage polarization, T‑cell differentiation), the compound can simultaneously engage both targets at overlapping concentration ranges, enabling discovery of synergistic or antagonistic signaling nodes that single‑target probes would miss.

SAR Expansion and Lead Optimization of Indole‑2‑Carboxamide IKK2 Inhibitors

As a patented, publicly exemplified Reference Example (US20070254873, Ref. Ex. 629), this compound serves as a characterized starting point for medicinal chemistry programs aiming to improve IKKβ potency while reducing time‑dependent CYP3A4 inhibition [1][2]. The 3‑methoxypropyl substituent can be systematically varied (e.g., chain length, heteroatom replacement, cyclization) while preserving the 4‑chlorobenzamido and 5‑methylindole core, enabling structure‑based design guided by the binding poses inferred from the GlaxoSmithKline patent series. Procurement of the exact Reference Example ensures fidelity to the published SAR dataset.

Quote Request

Request a Quote for 3-(4-chlorobenzamido)-N-(3-methoxypropyl)-5-methyl-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.